![molecular formula C10H14O2 B13408580 2-Isopropyl-6-hydroxyanisole CAS No. 71720-28-0](/img/structure/B13408580.png)
2-Isopropyl-6-hydroxyanisole
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Overview
Description
2-Isopropyl-6-hydroxyanisole is an organic compound that belongs to the class of phenols. It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, along with a hydroxyl group. This compound is known for its antioxidant properties and is used in various applications, including food preservation and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-6-hydroxyanisole can be synthesized through several methods. One common method involves the alkylation of 4-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as alumina or silica may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-hydroxyanisole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2-Isopropyl-6-hydroxyanisole has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a preservative in food and cosmetic products to extend shelf life and maintain quality.
Mechanism of Action
The antioxidant properties of 2-Isopropyl-6-hydroxyanisole are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The conjugated aromatic ring stabilizes the resulting free radical, preventing further oxidative reactions. This mechanism involves molecular targets such as reactive oxygen species and pathways related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxyanisole (BHA): A widely used antioxidant in food and cosmetics.
Butylated hydroxytoluene (BHT): Another common antioxidant with similar applications.
Propyl gallate: An antioxidant used in food preservation.
Uniqueness
2-Isopropyl-6-hydroxyanisole is unique due to its specific structural features, such as the isopropyl group, which may confer different solubility and reactivity properties compared to other antioxidants like BHA and BHT. Its specific combination of functional groups allows it to be used in specialized applications where other antioxidants may not be as effective.
Biological Activity
2-Isopropyl-6-hydroxyanisole (BHA) is a phenolic compound widely recognized for its antioxidant properties and applications in food preservation, cosmetics, and pharmaceuticals. This article explores the biological activity of BHA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is structurally characterized by the presence of a hydroxyl group and an isopropyl substituent on an anisole ring. Its chemical formula is C₉H₁₂O₂, and it is commonly used as an antioxidant due to its ability to stabilize free radicals.
BHA exhibits several biological activities primarily through its antioxidant capacity:
- Radical Scavenging : BHA acts as a radical scavenger, stabilizing free radicals and preventing oxidative damage to cellular components. This property is crucial in reducing the risk of chronic diseases associated with oxidative stress.
- Antimicrobial Activity : Research indicates that BHA possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi. This makes it beneficial in food preservation and cosmetic formulations .
- Endocrine Disruption : Some studies have raised concerns regarding BHA's potential endocrine-disrupting effects, particularly its influence on steroidogenesis in testicular cells. It has been shown to disrupt calcium homeostasis and induce endoplasmic reticulum stress in Leydig cells .
Antioxidant Activity
A study conducted by Ham et al. (2020) demonstrated that BHA effectively reduces oxidative stress markers in vitro, suggesting its potential protective role against oxidative damage in biological systems. The study highlighted significant reductions in malondialdehyde (MDA) levels after treatment with BHA .
Antimicrobial Efficacy
Research published in MDPI (2024) confirmed that BHA exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The study emphasized its potential as a natural preservative in food products .
Endocrine Disruption
In a study focusing on the effects of BHA on rat Leydig cells, it was found that exposure to BHA altered the expression of genes involved in steroid hormone synthesis. The treated cells showed decreased testosterone production, raising concerns about the compound's safety regarding reproductive health .
Data Table: Summary of Biological Activities
Properties
CAS No. |
71720-28-0 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3 |
InChI Key |
JMYJYCLCOQMNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)OC |
Origin of Product |
United States |
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